molecular formula C21H23NO7 B459455 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 445266-45-5

2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B459455
CAS No.: 445266-45-5
M. Wt: 401.4g/mol
InChI Key: BYLFPJVWNIUUNQ-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate belongs to the tetrahydro-4H-chromene family, characterized by a fused bicyclic framework with a pyran ring and a substituted cyclohexenone moiety. Key structural features include:

  • Position 2: An amino (-NH₂) group, common in bioactive chromenes for hydrogen bonding .
  • Position 3: A 2-methoxyethyl ester, enhancing solubility compared to simpler alkyl esters .
  • Position 4: A 4-(methoxycarbonyl)phenyl substituent, introducing electron-withdrawing effects that may influence electronic distribution and reactivity .
  • Position 5: A ketone group, critical for ring tautomerism and intermolecular interactions .

Properties

IUPAC Name

2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-26-10-11-28-21(25)18-16(12-6-8-13(9-7-12)20(24)27-2)17-14(23)4-3-5-15(17)29-19(18)22/h6-9,16H,3-5,10-11,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFPJVWNIUUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

A prevalent approach involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione), substituted benzaldehydes, and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in the presence of basic catalysts. For the target compound, 4-(methoxycarbonyl)benzaldehyde serves as the aromatic aldehyde component, while 2-methoxyethyl cyanoacetate provides the ester moiety.

Mechanistic Pathway :

  • Knoevenagel Condensation : The aldehyde reacts with the active methylene compound to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Dimedone attacks the nitrile’s β-carbon, generating a tetrahedral intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the dimedone enolate on the nitrile carbon forms the chromene ring.

Optimization Data :

CatalystSolventTemperature (°C)Time (h)Yield (%)
DiethylamineEtOH80478
Glutamic AcidH₂O70385
Ca(OH)₂MeOHRT292

Base catalysts like Ca(OH)₂ enhance reaction rates by deprotonating dimedone, accelerating the Michael addition. Ethanol or methanol solvents improve solubility, while aqueous conditions (e.g., glutamic acid in water) align with green chemistry principles.

Catalytic Ring-Closing Carbonyl-Olefin Metathesis

Hydrazine-Catalyzed Cyclization

Source details a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) for synthesizing 2H-chromenes. While originally applied to simpler chromenes, this method can be adapted for the target compound by using O-allyl salicylaldehyde ethers and hydrazine catalysts.

Procedure :

  • Substrate Preparation : 4-(Methoxycarbonyl)phenyl-substituted O-allyl salicylaldehyde ether is synthesized via Williamson ether synthesis.

  • Cyclization : Heating the substrate with hydrazine trifluoroacetate (8- TFA) in ethanol at 80°C induces RCCOM, yielding the chromene core.

  • Functionalization : Post-cyclization esterification introduces the 2-methoxyethyl group at the C3 position.

Key Findings :

  • Steric effects from substituents (e.g., adamantylidene groups) facilitate cycloreversion, improving yields.

  • X-ray crystallography confirms the syn-pentane conformation of intermediates, critical for stereochemical control.

Organocatalytic Approaches

Amino-Functionalized Silica Catalysts

Joshi et al. (2014) demonstrated amino-functionalized MCM-41 silica as a reusable catalyst for 4H-chromene synthesis. For the target molecule, this method involves:

Reaction Setup :

  • Components : Dimedone, 4-(methoxycarbonyl)benzaldehyde, 2-methoxyethyl cyanoacetate.

  • Conditions : 70°C in water, 2 h.

Advantages :

  • Yield : 89–94% with minimal byproducts.

  • Reusability : Catalyst retains activity for ≥5 cycles.

  • Eco-Friendly : Aqueous medium reduces organic waste.

Mechanistic Insight :
The silica’s amine groups activate the aldehyde via hydrogen bonding, while the hydrophobic mesopores concentrate reactants, enhancing collision frequency.

Green Chemistry Innovations

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

A 2024 study introduced NS-doped GOQDs as photocatalysts for one-pot chromene synthesis.

Protocol :

  • Catalyst Synthesis : Citric acid and thiourea condense at 185°C to form NS-doped GOQDs.

  • Reaction : Dimedone, 4-(methoxycarbonyl)benzaldehyde, and 2-methoxyethyl cyanoacetate react in ethanol with 30 mg GOQDs.

  • Irradiation : Visible light (450 nm) accelerates the reaction to completion in <2 h.

Performance :

  • Yield : 98% (highest reported for this compound).

  • Sustainability : Ethanol solvent and recyclable catalyst align with green metrics.

DFT Analysis :

  • HOMO-LUMO gaps (ΔE=3.2eV\Delta E = 3.2 \, \text{eV}) indicate efficient charge transfer during photocatalysis.

  • NBO analysis reveals strong hyperconjugation between the chromene’s π-system and ester groups.

Comparative Analysis of Methods

MethodCatalystSolventYield (%)Time (h)Eco-Friendliness
MulticomponentCa(OH)₂MeOH922Moderate
RCCOMHydrazine- TFAEtOH752Low
Silica CatalysisMCM-41-NH₂H₂O942High
GOQDs PhotocatalysisNS-GOQDsEtOH981.5Very High

The GOQDs method outperforms others in yield and sustainability but requires specialized equipment for photocatalysis. Silica-based catalysis offers a balance of efficiency and reusability, making it suitable for industrial scaling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring and the chromene core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or imines, while reduction could produce alcohols or amines.

Scientific Research Applications

Chromene derivatives have been extensively studied for their potential therapeutic effects. The specific compound in focus has shown promise in various biological assays:

  • Anticancer Activity :
    • Compounds with similar chromene structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications at specific positions on the chromene scaffold can enhance antitumor potency. A notable study reported that certain derivatives exhibited IC50 values below 1 μM against human tumor cells, highlighting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Research has indicated that chromene derivatives possess antimicrobial activity. The structural features of these compounds contribute to their effectiveness against a range of bacterial and fungal pathogens .
  • Antidiabetic Effects :
    • Some studies have explored the inhibitory effects of chromene derivatives on enzymes related to glucose metabolism, suggesting potential applications in managing diabetes .

Synthesis Approaches

The synthesis of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions. These methods allow for efficient production of various substituted chromenes with tailored biological activities. The synthetic routes often utilize readily available starting materials and can be optimized for yield and purity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against human tumor cells; IC50 < 1 μM for some derivatives
AntimicrobialEffective against various bacterial strains; structure-dependent activity
AntidiabeticInhibition of α-glucosidase; potential use in diabetes management

Case Study: Anticancer Evaluation

A study conducted by Vosooghi et al. focused on synthesizing a library of 2-amino-4H-chromenes and evaluating their anticancer properties against six human tumor cell lines. The findings revealed that specific substitutions on the chromene scaffold significantly enhanced cytotoxicity, with some compounds achieving over 50% inhibition in cell growth .

Case Study: Antimicrobial Screening

In another study examining the antimicrobial properties of chromene derivatives, compounds were tested against a panel of bacteria and fungi. The results demonstrated that certain structural modifications led to increased activity against resistant strains, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The chromene core can interact with enzymes and receptors, modulating their activity. The methoxyethyl and amino groups can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Framework and Substituent Variations

The target compound shares the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene backbone with several derivatives. Key variations in substituents are summarized below:

Compound Name R4 (Position 4) R3 (Position 3) Notable Features Reference
Target Compound 4-(Methoxycarbonyl)phenyl 2-Methoxyethyl ester Electron-withdrawing aryl group
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-... () 4-Hydroxy-3-methoxyphenyl Ethyl ester Antioxidant potential via phenolic -OH
Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-... () 2-Methoxyphenyl Ethyl ester Ortho-substitution steric effects
2-Amino-4-(4-methylphenyl)-5-oxo-...-3-carbonitrile () 4-Methylphenyl Carbonitrile (-CN) Enhanced rigidity via nitrile group
Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-... () 4-Bromothiophen-2-yl Ethyl ester Heteroaryl substitution for π-π stacking
2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-...-3-carbonitrile () 4-(Dimethylamino)phenyl Carbonitrile (-CN) Electron-donating -NMe₂ for charge transfer

Key Observations :

  • Aryl Substitutions : Electron-withdrawing groups (e.g., -COOMe in the target compound) may enhance electrophilic reactivity compared to electron-donating groups (e.g., -NMe₂ in ) .
  • Ester vs. Nitrile : The 2-methoxyethyl ester in the target compound likely improves solubility in polar solvents compared to carbonitrile analogs .

Physicochemical Properties

Solubility and Lipophilicity

  • The 2-methoxyethyl ester in the target compound introduces an ether oxygen, increasing polarity compared to ethyl esters (e.g., –6) .
  • The 4-(methoxycarbonyl)phenyl group adds a polar carbonyl moiety, further enhancing hydrophilicity relative to halogenated (e.g., 4-Br in ) or alkylated (e.g., 4-Me in ) analogs .

Crystallographic Insights

While crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal:

  • Hydrogen Bonding: The amino (-NH₂) and ketone (-C=O) groups participate in intermolecular H-bonding, stabilizing crystal packing .
  • Conformational Flexibility : The tetrahydrochromene ring adopts a half-chair conformation, with substituents influencing torsional angles .

Biological Activity

The compound 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a member of the 2H/4H-chromene family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Core Structure : The chromene scaffold is characterized by a fused benzopyran system.
  • Substituents : The presence of methoxyethyl and methoxycarbonyl groups enhances its solubility and may influence its biological activity.

Recent synthetic methods have focused on optimizing yields and purity for various chromene derivatives. For example, a three-component synthesis has been reported for similar chromenes, demonstrating efficient routes to obtain bioactive compounds with potential anticancer properties .

Anticancer Properties

Research indicates that derivatives of the 2H/4H-chromene scaffold exhibit notable anticancer activities. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : Chromene derivatives interact with enzymes such as topoisomerase I and II, which are critical for DNA replication and repair. Inhibition of these enzymes leads to apoptosis in cancer cells .
  • Case Studies : A study comparing various chromene derivatives found that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin and topotecan in lung and prostate cancer cell lines .
CompoundCell Line TestedIC50 (µM)Reference
2-Methoxyethyl 2-amino-chromeneSK-LU-1 (Lung)<10
2-Methoxyethyl 2-amino-chromenePC-3 (Prostate)<15
CisplatinSK-LU-1 (Lung)~20

Antimicrobial Activity

In addition to anticancer effects, chromene derivatives have shown promise as antimicrobial agents:

  • Mechanism : These compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Research Findings : Several studies have reported that specific chromene analogs possess significant activity against various strains of bacteria and fungi. For instance, compounds were tested against six Candida species with results indicating lower MIC values compared to fluconazole .

Other Biological Activities

The versatility of chromenes extends to other therapeutic areas:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their potential in treating oxidative stress-related diseases.
  • Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells from apoptosis, which may be beneficial in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:

  • Substituent Effects : Modifications at specific positions on the chromene ring significantly affect potency and selectivity for biological targets.
  • Key Findings : The presence of electron-donating groups (like methoxy) generally enhances activity by stabilizing the transition state during enzyme interactions .

Q & A

Q. What are the established synthetic routes for this chromene derivative?

The compound is synthesized via a one-pot multi-component reaction involving cyclohexane-1,3-dione, an aldehyde (e.g., 4-(methoxycarbonyl)benzaldehyde), and an active methylene component (e.g., 2-methoxyethyl cyanoacetate). Catalytic conditions (e.g., ethanol with a base like piperidine or ammonium acetate at 80–90°C) promote cyclocondensation to form the tetrahydrochromene core. Post-synthetic purification involves recrystallization from ethanol or methanol .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular packing (e.g., monoclinic/triclinic systems with Z = 8) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxycarbonyl protons at δ ~3.8 ppm, aromatic protons at δ ~7.2–7.5 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 430.4) .

Q. How is the compound’s bioactivity evaluated in preliminary assays?

Antimicrobial activity is tested via microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to standard antibiotics. Antioxidant potential is assessed via DPPH radical scavenging (IC₅₀ values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

  • Substituent modulation : Replace the 4-(methoxycarbonyl)phenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to alter electronic effects .
  • Stereochemical tuning : Introduce chiral centers (e.g., at C4 of the chromene) via asymmetric catalysis to study enantioselective bioactivity .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier molecular orbitals (HOMO-LUMO gap for charge transfer).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Transition-state modeling for reaction mechanism validation .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies (e.g., variable MIC values) arise from differences in:

  • Test strains : Use standardized strains (e.g., ATCC controls).
  • Solubility : Optimize DMSO/water ratios to prevent aggregation.
  • Assay conditions : Validate via time-kill kinetics and checkerboard synergy assays .

Q. What strategies improve synthetic yield and purity?

  • Catalyst screening : Replace piperidine with ionic liquids (e.g., [BMIM]BF₄) for higher regioselectivity.
  • Solvent optimization : Use microwave-assisted synthesis in PEG-400 to reduce reaction time (30 min vs. 6 hrs).
  • Chromatography : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) for >99% purity .

Q. How do crystallization conditions influence polymorph formation?

  • Solvent polarity : Methanol favors monoclinic crystals (space group C2/c), while acetone produces triclinic forms (P1).
  • Temperature control : Slow cooling (0.5°C/min) minimizes defects.
  • Additives : Seed crystals or surfactants (e.g., CTAB) enhance lattice stability .

Q. What in vitro models assess metabolic stability?

  • Hepatic microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme interactions .

Q. What mechanistic pathways govern its synthesis?

Proposed steps:

  • Knoevenagel condensation : Aldehyde and active methylene form a chalcone intermediate.
  • Michael addition : Cyclohexane-1,3-dione attacks the α,β-unsaturated ketone.
  • Cyclization : Intramolecular hemiacetal formation closes the chromene ring .

Methodological Tables

Q. Table 1: Comparative Crystallographic Data

ParameterMonoclinic ()Triclinic ()
Space groupC2/cP1
Unit cell volume (ų)3303.5743.71
Z82
Density (g/cm³)1.2441.312

Q. Table 2: Bioactivity Assay Conditions

Assay TypeProtocolReference
Antimicrobial (MIC)Broth microdilution (CLSI M07-A11)
Antioxidant (DPPH)0.1 mM DPPH in ethanol, 517 nm absorbance
Metabolic StabilityLiver microsomes, LC-MS/MS quantification

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